molecular formula C12H10F3N3 B12494960 1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole

1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole

Cat. No.: B12494960
M. Wt: 253.22 g/mol
InChI Key: RNPPZDFKJKECAF-UHFFFAOYSA-N
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Description

1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole is a compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a diazenyl group and a pyrrole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and diazenyl groups, which impart distinct electronic and steric effects. These groups enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule in various research and industrial applications .

Properties

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

(1-methylpyrrol-2-yl)-[2-(trifluoromethyl)phenyl]diazene

InChI

InChI=1S/C12H10F3N3/c1-18-8-4-7-11(18)17-16-10-6-3-2-5-9(10)12(13,14)15/h2-8H,1H3

InChI Key

RNPPZDFKJKECAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1N=NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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